![molecular formula C13H13NOS3 B2892125 7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 299949-84-1](/img/structure/B2892125.png)

7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

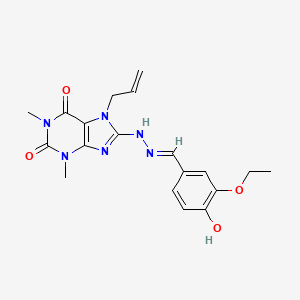

“7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound with the molecular formula C13H13NOS3 . It has an average mass of 295.443 Da and a monoisotopic mass of 295.015930 Da .

Synthesis Analysis

The synthesis of this compound involves the design of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones . The structure of these derivatives includes a tricyclic fragment that is linearly bound or condensed with another heterocyclic fragment .Molecular Structure Analysis

The molecular structure of this compound is complex, with a tricyclic fragment that is linearly bound or condensed with another heterocyclic fragment . The compound has a molecular weight of 295.43.Chemical Reactions Analysis

The behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo [3,4-c]quinoline-1-thiones in the 1,3-dipolar cycloaddition reaction with acetylenic dipolarophiles has been studied . The rate of cycloaddition is reduced along with the decrease of electron-deficiency of the triple bond .Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.5 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors . Its topological polar surface area is 104 Ų .Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibitors

This compound has been used in the synthesis of derivatives that act as protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can be useful in treating diseases such as cancer .

Chemoprotective Activity

The compound has shown potential in chemoprotective activity . This means it could potentially protect healthy cells from damage during chemotherapy .

Antitumor Activity

The compound has also shown potential in antitumor activity . This suggests it could potentially inhibit the growth of tumors .

Inhibition of JAK3

Some derivatives of the compound have shown significant inhibition of JAK3 . JAK3 is an enzyme that plays a crucial role in the immune response, and its inhibition can be useful in treating autoimmune diseases .

Inhibition of NPM1-ALK

Some derivatives have also shown excellent activities against NPM1-ALK . NPM1-ALK is a fusion protein involved in certain types of lymphoma, and inhibiting it can be a potential treatment strategy .

Inhibition of cRAF [Y340D] [Y341D]

One of the derivatives showed excellent activity against cRAF [Y340D] [Y341D] . cRAF is a protein involved in cell division and survival, and its inhibition can be useful in treating cancer .

1,3-Dipolar Cycloaddition Reactions

The compound has been studied in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles . This type of reaction is a powerful tool in organic synthesis, allowing for the construction of complex structures from simple starting materials .

Synthesis of New Heterocyclic Compounds

The structure of the compound allows for the synthesis of new heterocyclic compounds . These new compounds could potentially have a wide range of applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

7-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS3/c1-13(2)11-10(12(16)18-17-11)8-5-4-7(15-3)6-9(8)14-13/h4-6,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMHFRJIWAETOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C(=S)SS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2892042.png)

![4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2892043.png)

![4-Chloro-2-(5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2892046.png)

![2-bromo-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B2892047.png)

![N-(2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2892048.png)

![2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2892049.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2892052.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride](/img/structure/B2892054.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2892057.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2892058.png)